
4-Butylphenylacetylene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylacetylene derivatives is a key area of interest. For instance, an optically active poly(phenylacetylene) with chiral centers and mesogenic groups on side chains was synthesized using a [Rh(nbd)Cl]2 catalyst, resulting in a high molecular weight polymer . Another study reported the synthesis of a Rh(I)-aryl complex, which was used as an initiator for the (co)polymerization of phenylacetylenes, demonstrating controlled polymerization and the ability to form stereoregular AB diblock copolymers . Additionally, solid-phase synthesis methods were employed to create sequence-specific phenylacetylene oligomers, highlighting the versatility of phenylacetylene derivatives in polymer science .
Molecular Structure Analysis
The molecular structure of phenylacetylene derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies were used to characterize the chemical structure of a synthesized poly(phenylacetylene) . X-ray crystal structure analysis was utilized to confirm the structure of reaction products, such as the minor insertion product of phenylacetylene with a (butadiene)tantalocene cation complex , and the structure of a hydrolysis product from the reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole .
Chemical Reactions Analysis
Phenylacetylene derivatives undergo various chemical reactions. The reaction of phenylacetylene with a (butadiene)tantalocene cation complex led to regioisomeric alkyne–butadiene coupling products . Another study described the ipso-substitution reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole, predominantly yielding a substituted oxaphosphorinine . These reactions demonstrate the reactivity of phenylacetylene derivatives and their potential for creating complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetylene derivatives are influenced by their molecular structure. The optically active poly(phenylacetylene) synthesized in one study exhibited circular dichroism, indicating a chiroptical property due to helical conformation . Another polymer derived from phenylacetylene showed liquid crystalline behavior, with a smectic A mesophase, and underwent isomerization and intrachain cyclization at elevated temperatures . These properties are crucial for applications in materials science and optoelectronics.
Wissenschaftliche Forschungsanwendungen
Application 1: Cytochrome P450 2B4 Inactivation
- Scientific Field: Biochemistry
- Summary of Application: 4-tert-Butylphenylacetylene (tBPA) has been identified as a potent mechanism-based inactivator for cytochrome P450 2B4 (P450 2B4), a protein involved in drug metabolism .
- Methods of Application: The inactivation of P450 2B4 by tBPA is studied in a reconstituted system. The process is dependent on NADPH, a coenzyme, and progresses over time .
- Results or Outcomes: The inactivation of P450 2B4 by tBPA occurs with a KI (inhibition constant) of 0.44 μM and a kinact (rate of inactivation) of 0.12 min −1 .
Application 2: Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 4-tert-Butylphenylacetylene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed. Typically, 4-tert-Butylphenylacetylene would be used as a reactant in a chemical reaction .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reaction conditions and other reactants used. In general, the use of 4-tert-Butylphenylacetylene in these reactions would result in the formation of new organic compounds .
Application 3: Synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione
- Scientific Field: Organic Chemistry
- Summary of Application: 4-tert-Butylphenylacetylene can be used in the synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .
- Results or Outcomes: The outcome of this reaction would be the formation of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione .
Application 4: Synthesis of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether
- Scientific Field: Organic Chemistry
- Summary of Application: 4-tert-Butylphenylacetylene can be used in the synthesis of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether via Sonogashira coupling reaction with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .
- Results or Outcomes: The outcome of this reaction would be the formation of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether .
Application 5: Synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene
- Scientific Field: Organic Chemistry
- Summary of Application: 4-tert-Butylphenylacetylene can be used in the synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene .
- Methods of Application: The specific methods of application can vary widely depending on the specific synthesis or reaction being performed .
- Results or Outcomes: The outcome of this reaction would be the formation of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene .
Application 6: Inhibition of Cytochrome P450 Catalysis by Steric Hindrance
- Scientific Field: Biochemistry
- Summary of Application: 4-tert-Butylphenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 (P450 2B4) in the reconstituted system .
- Methods of Application: The inactivation of P450 2B4 by tBPA is studied in a reconstituted system. The process is dependent on NADPH, a coenzyme, and progresses over time .
- Results or Outcomes: The inactivation of P450 2B4 by tBPA occurs with a KI (inhibition constant) of 0.44 μM and a kinact (rate of inactivation) of 0.12 min −1 .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379404 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenylacetylene | |
CAS RN |
79887-09-5 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)
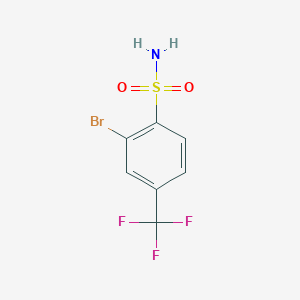
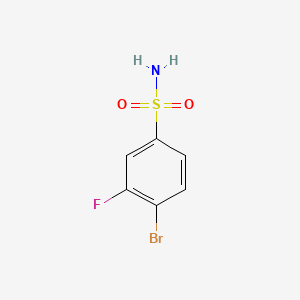
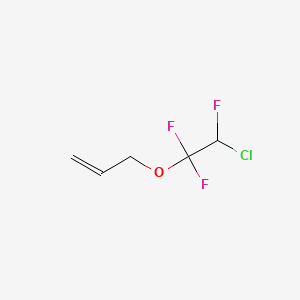
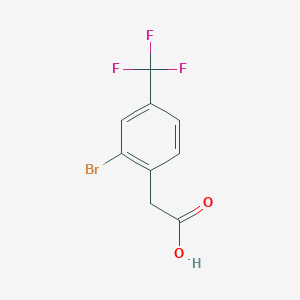
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

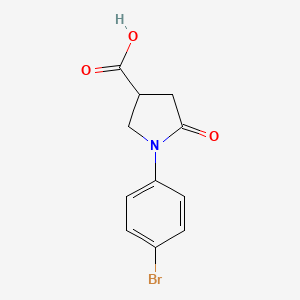

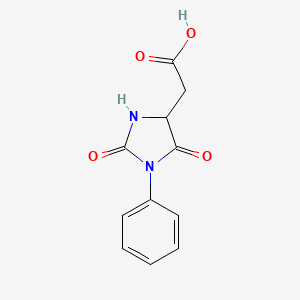
![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
